Cas no 957476-07-2 (N1,N2-Bis(2,4,6-trimethoxyphenyl)ethanediamide)

N1,N2-Bis(2,4,6-trimethoxyphenyl)ethanediamide structure
957476-07-2 structure
Nom du produit:N1,N2-Bis(2,4,6-trimethoxyphenyl)ethanediamide
Numéro CAS:957476-07-2
Le MF:C20H24N2O8
Mégawatts:420.413166046143
MDL:MFCD30491289
CID:4661928
PubChem ID:126500457

N1,N2-Bis(2,4,6-trimethoxyphenyl)ethanediamide Propriétés chimiques et physiques

Nom et identifiant

    • N1,N2-bis(2,4,6-trimethoxyphenyl)oxalamide
    • N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide
    • BTMPO
    • N,N'-bis(2,4,6-trimethoxyphenyl)oxamide
    • N1,N2-Bis(2,4,6-trimethoxyphenyl)ethanediamide
    • N1,N2-Bis(2,4,6-trimethoxyphenyl)ethanediamide (ACI)
    • N,N′-Bis(2,4,6-trimethoxyphenyl)oxalamide
    • 957476-07-2
    • N,N'-bis(2,4,6-trimethoxyphenyl)ethanediamide
    • SY078567
    • AT10822
    • CS-0128765
    • N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide (BTMPO)
    • SCHEMBL18415560
    • AKOS037652138
    • MFCD30491289
    • EN300-22125240
    • MDL: MFCD30491289
    • Piscine à noyau: 1S/C20H24N2O8/c1-25-11-7-13(27-3)17(14(8-11)28-4)21-19(23)20(24)22-18-15(29-5)9-12(26-2)10-16(18)30-6/h7-10H,1-6H3,(H,21,23)(H,22,24)
    • La clé Inchi: NGVJMONAWAGMOA-UHFFFAOYSA-N
    • Sourire: O(C)C1C=C(C=C(C=1NC(C(NC1C(=CC(=CC=1OC)OC)OC)=O)=O)OC)OC

Propriétés calculées

  • Qualité précise: 420.15326573 g/mol
  • Masse isotopique unique: 420.15326573 g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 2
  • Nombre de récepteurs de liaison hydrogène: 8
  • Comptage des atomes lourds: 30
  • Nombre de liaisons rotatives: 8
  • Complexité: 487
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Le xlogp3: 2.2
  • Surface topologique des pôles: 114
  • Poids moléculaire: 420.4

N1,N2-Bis(2,4,6-trimethoxyphenyl)ethanediamide PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
eNovation Chemicals LLC
Y1211807-5g
N1,N2-Bis(2,4,6-trimethoxyphenyl)ethanediamide
957476-07-2 95%
5g
$400 2024-07-23
Enamine
EN300-22125240-10.0g
N,N'-bis(2,4,6-trimethoxyphenyl)ethanediamide
957476-07-2 95%
10g
$5837.0 2023-05-31
Ambeed
A1246501-250mg
N1,N2-Bis(2,4,6-trimethoxyphenyl)ethanediamide
957476-07-2 97% HPLC
250mg
$31.0 2025-02-19
eNovation Chemicals LLC
D623315-5g
Ethanediamide,N1,N2-bis(2,4,6-trimethoxyphenyl)
957476-07-2 98%
5g
$465 2024-08-03
Enamine
EN300-22125240-5g
N,N'-bis(2,4,6-trimethoxyphenyl)ethanediamide
957476-07-2 95%
5g
$3935.0 2023-09-16
Aaron
AR01FPR0-1g
N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide
957476-07-2 98%
1g
$52.00 2025-02-10
1PlusChem
1P01FPIO-100mg
N,N'-BIS(2,4,6-TRIMETHOXYPHENYL)OXALAMIDE
957476-07-2 97% HPLC
100mg
$20.00 2024-04-19
1PlusChem
1P01FPIO-5g
N,N'-BIS(2,4,6-TRIMETHOXYPHENYL)OXALAMIDE
957476-07-2 97% HPLC
5g
$332.00 2023-12-15
Aaron
AR01FPR0-25g
N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide
957476-07-2 98%
25g
$808.00 2025-02-10
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBT2603-5g
N,N'-bis(2,4,6-trimethoxyphenyl)oxamide
957476-07-2 97%
5g
¥2830.0 2024-04-15

N1,N2-Bis(2,4,6-trimethoxyphenyl)ethanediamide Méthode de production

Synthetic Routes 1

Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  0 °C; 2 h, rt
Référence
Assembly of Primary (Hetero)Arylamines via CuI/Oxalic Diamide-Catalyzed Coupling of Aryl Chlorides and Ammonia
Fan, Mengyang; Zhou, Wei; Jiang, Yongwen; Ma, Dawei, Organic Letters, 2015, 17(23), 5934-5937

Synthetic Routes 2

Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  0 °C; 2 h, rt
Référence
CuI/Oxalamide Catalyzed Couplings of (Hetero)aryl Chlorides and Phenols for Diaryl Ether Formation
Fan, Mengyang; Zhou, Wei; Jiang, Yongwen; Ma, Dawei, Angewandte Chemie, 2016, 55(21), 6211-6215

Synthetic Routes 3

Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  0 °C; 2 h, rt
Référence
Co-catalytic borinate enables air-tolerant copper/oxalamide catalysis for cost-effective hydroxylation of aryl bromides
Tao, Shujing; Xu, Minling; Zou, Gang, Tetrahedron Letters, 2023, 123,

Synthetic Routes 4

Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  cooled; 2 h, rt
Référence
Discovery of N-(Naphthalen-1-yl)-N'-alkyl Oxalamide Ligands Enables Cu-Catalyzed Aryl Amination with High Turnovers
Gao, Jie; Bhunia, Subhajit; Wang, Kailiang; Gan, Lu; Xia, Shanghua; et al, Organic Letters, 2017, 19(11), 2809-2812

Synthetic Routes 5

Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 2 h, rt
Référence
Preparation method of benzimidazole compound in disinfectant and pesticide
, China, , ,

Synthetic Routes 6

Conditions de réaction
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  17 h, rt
Référence
Reagent Design and Ligand Evolution for the Development of a Mild Copper-Catalyzed Hydroxylation Reaction
Fier, Patrick S. ; Maloney, Kevin M., Organic Letters, 2017, 19(11), 3033-3036

Synthetic Routes 7

Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  0 °C; 2 h, rt
1.2 Solvents: Water ;  rt
Référence
CuI/Oxalic Diamide Catalyzed Coupling Reaction of (Hetero)Aryl Chlorides and Amines
Zhou, Wei; Fan, Mengyang; Yin, Junli; Jiang, Yongwen; Ma, Dawei, Journal of the American Chemical Society, 2015, 137(37), 11942-11945

Synthetic Routes 8

Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  0 °C; 2 h, rt
Référence
Copper-Catalyzed Coupling Reaction of (Hetero)Aryl Chlorides and Amides
De, Subhadip; Yin, Junli; Ma, Dawei, Organic Letters, 2017, 19(18), 4864-4867

Synthetic Routes 9

Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  0 °C; 2 h, rt
Référence
Decarboxylative C(sp3)-N cross-coupling via synergetic photoredox and copper catalysis
Mao, Runze ; Frey, Adrian; Balon, Jonathan; Hu, Xile, Nature Catalysis, 2018, 1(2), 120-126

Synthetic Routes 10

Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 2 h, rt
Référence
Preparation of oxalic acid monoamide ligand compounds for catalysis of coupling reactions
, World Intellectual Property Organization, , ,

Synthetic Routes 11

Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Diethyl ether ;  0 °C; overnight, rt
Référence
Cyclometalated and Alkoxyphenyl-Substituted Palladium Imidazolin-2-ylidene Complexes. Synthetic, Structural, and Catalytic Studies
Stylianides, Neoklis; Danopoulos, Andreas A.; Pugh, David; Hancock, Fred; Zanotti-Gerosa, Antonio, Organometallics, 2007, 26(23), 5627-5635

N1,N2-Bis(2,4,6-trimethoxyphenyl)ethanediamide Raw materials

N1,N2-Bis(2,4,6-trimethoxyphenyl)ethanediamide Preparation Products

Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:957476-07-2)N1,N2-Bis(2,4,6-trimethoxyphenyl)ethanediamide
A1069683
Pureté:99%
Quantité:5g
Prix ($):274.0
atkchemica
(CAS:957476-07-2)N1,N2-Bis(2,4,6-trimethoxyphenyl)ethanediamide
CL15632
Pureté:95%+
Quantité:1g/5g/10g/100g
Prix ($):Enquête